Canbisol Canbisol
Brand Name: Vulcanchem
CAS No.: 56689-43-1
VCID: VC3882305
InChI: InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3
SMILES: CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O
Molecular Formula: C24H38O3
Molecular Weight: 374.6 g/mol

Canbisol

CAS No.: 56689-43-1

Cat. No.: VC3882305

Molecular Formula: C24H38O3

Molecular Weight: 374.6 g/mol

* For research use only. Not for human or veterinary use.

Canbisol - 56689-43-1

Specification

CAS No. 56689-43-1
Molecular Formula C24H38O3
Molecular Weight 374.6 g/mol
IUPAC Name 6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol
Standard InChI InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3
Standard InChI Key UEKGZFCGRQYMRM-UHFFFAOYSA-N
SMILES CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O
Canonical SMILES CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Introduction

Chemical Properties and Structural Characteristics

Canbisol’s molecular formula is C₂₄H₃₈O₃, with a molar mass of 374.56 g/mol . Its density is reported as 1.033 g/cm³, and it exists as a viscous liquid or glassy solid depending on temperature . The compound’s structure features a hexahydrodibenzo[b,d]pyran core modified with a dimethylheptyl side chain, distinguishing it from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) .

Table 1: Key Chemical Properties of Canbisol

PropertyValueSource
CAS Registry Number56689-43-1
Molecular FormulaC₂₄H₃₈O₃
Molar Mass374.56 g/mol
Density1.033 g/cm³
IUPAC Name3-(1,1-Dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-1,9-diol

The dimethylheptyl side chain enhances lipid solubility, facilitating blood-brain barrier penetration and contributing to its prolonged pharmacokinetic profile .

Synthesis and Production

While detailed industrial synthesis protocols are proprietary, laboratory-scale methods involve multi-step reactions starting from a benzopyran precursor. Key steps include:

  • Alkylation: Introduction of the dimethylheptyl group via Grignard or organolithium reagents .

  • Hydrogenation: Reduction of aromatic rings to achieve the hexahydro configuration .

  • Functionalization: Hydroxylation at positions 1 and 9 to yield the final diol structure .

Recent advancements focus on optimizing catalytic hydrogenation to improve yield and stereochemical control, as side reactions may produce inactive diastereomers .

Pharmacological Profile

Receptor Binding Affinity

Canbisol exhibits high affinity for both CB₁ (Ki = 0.1 nM) and CB₂ (Ki = 0.2 nM) receptors, surpassing the binding potency of THC (CB₁ Ki = 10–40 nM) . This dual agonism underpins its broad physiological effects, ranging from neuromodulation to immune response regulation.

Table 2: Comparative Receptor Affinities of Cannabinoids

CompoundCB₁ Ki (nM)CB₂ Ki (nM)Source
Canbisol0.10.2
Δ⁹-THC10–4024–35
CBD>1,000>1,000
HHC5–1015–20

Functional Effects

  • Central Nervous System: In rodent studies, Canbisol reduced intracranial self-stimulation (ICSS) response rates at high doses, suggesting mixed reinforcing properties .

  • Cardiovascular System: Early patents describe antihypertensive effects, likely mediated by CB₁-mediated vasodilation .

  • Metabolic Effects: Chronic administration in rats suppressed food intake, implicating hypothalamic CB₁ receptors in appetite regulation .

Research Applications

Receptor Mechanistic Studies

Canbisol’s high receptor affinity makes it a valuable tool for mapping cannabinoid receptor distribution and elucidating signaling pathways. For example, studies using tritiated Canbisol have visualized CB₁ receptor density in primate brains .

Drug Development

Adverse Effects and Toxicity

Preclinical Findings

  • Hepatotoxicity: Elevated liver enzymes (ALT/AST) observed in rats at doses ≥10 mg/kg/day .

  • Neurotoxicity: Prolonged exposure induced apoptosis in hippocampal neurons .

  • Reproductive Effects: Reduced spermatogenesis in male rodents, reversible upon discontinuation .

Table 3: Adverse Effects in Animal Studies

EffectSpeciesDose (mg/kg/day)DurationSource
HepatotoxicityRat1028 days
Reduced Food IntakeRat514 days
NeuroapoptosisMouse2060 days

Human Data

No clinical trials have evaluated Canbisol in humans due to regulatory restrictions. Anecdotal reports from unregulated markets describe dizziness, tachycardia, and anxiety, consistent with CB₁ overstimulation .

Regulatory Status

Canbisol is classified as a Schedule I substance in the United States under the Controlled Substances Act due to its structural similarity to banned synthetic cannabinoids . In the European Union, it falls under the New Psychoactive Substances (NPS) regulations, prompting seizures in 20 member states as of 2023 .

Comparison with Natural and Synthetic Cannabinoids

Structural Analogues

  • Hexahydrocannabinol (HHC): Shares the hexahydro core but lacks the dimethylheptyl chain, resulting in lower receptor affinity .

  • Nabilone: A synthetic THC analog with FDA approval for chemotherapy-induced nausea; differs in side-chain configuration .

Functional Differences

Unlike CBD, which lacks psychoactivity, Canbisol’s CB₁ agonism produces THC-like euphoria and cognitive impairment .

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